molecular formula C17H14N4O3S B2990218 4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine CAS No. 862974-23-0

4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine

Cat. No. B2990218
M. Wt: 354.38
InChI Key: BKUZENLLVMYPPT-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains several functional groups, including a methoxy group, an oxadiazole ring, and a benzothiazole ring. These functional groups suggest that the compound may have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole and benzothiazole rings. This could potentially be achieved through a series of reactions including condensation, cyclization, and substitution .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and benzothiazole rings would likely make the structure of this compound quite rigid .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the methoxy groups might be susceptible to reactions with strong acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Antimicrobial and Antifungal Properties

The synthesis of novel triazole derivatives, including structures related to 4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine, demonstrated significant antimicrobial activities. These compounds were evaluated against various test microorganisms, showing good to moderate activities, indicative of their potential as antimicrobial agents (Bektaş et al., 2007). Moreover, some derivatives have shown specific antifungal effects, suggesting their application in combating fungal infections (Jafar et al., 2017).

Anticancer Evaluation

Research into 1,2,4-oxadiazole derivatives, closely related to the compound , has demonstrated promising anticancer activities against human cancer cell lines, including breast, lung, and prostate cancer. These findings suggest the potential utility of these compounds in cancer research and therapy (Yakantham et al., 2019).

Nematocidal Activity

A study on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety reported good nematocidal activity against Bursaphelenchus xylophilus. This suggests the potential of these compounds in agricultural applications to protect crops from nematode damage (Liu et al., 2022).

Anticonvulsant and Neuroprotective Effects

Derivatives of 1,3,4-thiadiazole, a core structure related to the compound of interest, have shown effectiveness as anticonvulsants and demonstrated neuroprotective effects. These findings highlight the potential of these compounds in the treatment of neurological disorders (Hassan et al., 2012).

Material Science Applications

Compounds featuring the 1,3,4-oxadiazole core have been explored for their applications in material science, such as in the synthesis of liquid crystals and polymers with specific properties. These studies open up possibilities for using these compounds in the development of new materials with tailored characteristics (Abboud et al., 2017).

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-22-11-7-4-3-6-10(11)15-20-21-16(24-15)19-17-18-14-12(23-2)8-5-9-13(14)25-17/h3-9H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUZENLLVMYPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine

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